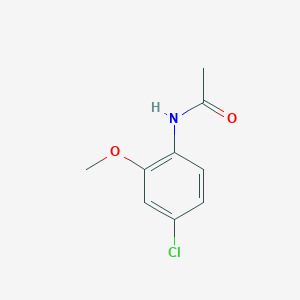
2-Methylsulfinyladenylcobamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfinyladenylcobamide (MSAC) is a vitamin B12 analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is synthesized by the methylation of sulfinyladenosine, which is a natural component of bacterial tRNA. MSAC has been shown to have various biochemical and physiological effects, making it a promising candidate for research in different fields.
作用机制
2-Methylsulfinyladenylcobamide exerts its effects by binding to the cobalamin-dependent enzymes and modulating their activity. This includes the methionine synthase enzyme, which is involved in the synthesis of methionine, and the methylmalonyl-CoA mutase enzyme, which is involved in the metabolism of fatty acids and amino acids. This compound can also act as a cofactor for the methionine synthase enzyme, increasing its activity and promoting the synthesis of methionine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the promotion of cell growth and differentiation. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 2-Methylsulfinyladenylcobamide in lab experiments is its stability and availability. This compound is a stable compound that can be easily synthesized and purified, making it a convenient tool for research. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid any adverse effects.
未来方向
There are several future directions for research on 2-Methylsulfinyladenylcobamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on gut microbiota and its potential use in the treatment of gut-related disorders such as inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
2-Methylsulfinyladenylcobamide is synthesized by the methylation of sulfinyladenosine using the enzyme, cobalamin-dependent methionine synthase. This enzyme catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, resulting in the formation of methionine and tetrahydrofolate. The same enzyme can also catalyze the transfer of a methyl group from methylcobalamin to sulfinyladenosine, resulting in the formation of this compound.
科学研究应用
2-Methylsulfinyladenylcobamide has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and promoting the growth of neurons. In the field of cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
属性
CAS 编号 |
107688-04-0 |
|---|---|
分子式 |
C60H85CoN17O15PS |
分子量 |
1406.4 g/mol |
IUPAC 名称 |
[5-(6-amino-2-methylsulfinylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C59H87N16O15PS.CN.Co/c1-26(89-91(85,86)90-47-34(24-76)88-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)92(10)87)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChI 键 |
FYUCRBFCWHKYQY-UHFFFAOYSA-L |
手性 SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |
规范 SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)C)CO.[C-]#N.[Co+3] |
同义词 |
2-methylsulfinyladenylcobamide vitamin B 12 factor Y |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)






![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)

